REACTION_CXSMILES
|
O[CH:2]([CH2:7]C#N)[CH:3]([CH3:6])[C:4]#N.OO.Cl.[OH-:13].[NH4+:14].[CH:15]([O-:17])=[O:16].[OH2:18]>>[OH:13][C:3]([CH3:6])([CH2:4][C:15]([OH:17])=[O:16])[CH2:2][C:7]([NH2:14])=[O:18] |f:3.4|
|
Name
|
|
Quantity
|
0.16 mol
|
Type
|
reactant
|
Smiles
|
OC(C(C#N)C)CC#N
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 20 g
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
Thereafter the mixture is cooled
|
Type
|
WASH
|
Details
|
the column is then washed with 1 liter of water
|
Type
|
WASH
|
Details
|
Thereafter the product is eluted with 1 liter of 0.1 N formic acid
|
Type
|
CUSTOM
|
Details
|
the eluate evaporated to dryness under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(=O)N)(CC(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |